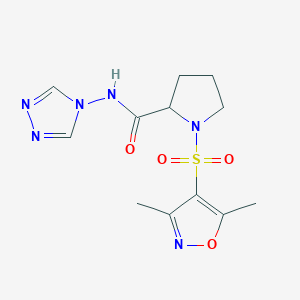
C12H16N6O4S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of L-cysteine and guanine, featuring a complex structure that includes a guanyl group and an acetylated cysteine moiety. It is primarily recognized for its applications in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[2-(N7-Guanyl)ethyl]-N-acetyl-L-cysteine typically involves the reaction of N-acetyl-L-cysteine with a guanine derivative under specific conditions. The process may include:
Protection of Functional Groups: Protecting the amino and carboxyl groups of L-cysteine to prevent unwanted side reactions.
Coupling Reaction: Reacting the protected L-cysteine with a guanine derivative in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Deprotection: Removing the protective groups to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
S-[2-(N7-Guanyl)ethyl]-N-acetyl-L-cysteine: undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various acylating agents or alkylating agents under controlled pH and temperature.
Major Products
Oxidation: Disulfide-linked dimers.
Reduction: Free thiol-containing monomers.
Substitution: Acylated or alkylated derivatives with modified functional groups.
Scientific Research Applications
S-[2-(N7-Guanyl)ethyl]-N-acetyl-L-cysteine: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular processes involving cysteine and guanine derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in antioxidant and anti-inflammatory treatments.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of S-[2-(N7-Guanyl)ethyl]-N-acetyl-L-cysteine involves its interaction with cellular targets such as enzymes and receptors. The compound can modulate biochemical pathways by:
Antioxidant Activity: Scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Signal Modulation: Affecting signaling pathways related to inflammation and cell survival.
Comparison with Similar Compounds
S-[2-(N7-Guanyl)ethyl]-N-acetyl-L-cysteine: can be compared with other similar compounds such as:
N-Acetylcysteine (NAC): A well-known antioxidant and mucolytic agent.
Glutathione: A tripeptide with potent antioxidant properties.
Cysteamine: Used in the treatment of cystinosis and as a radioprotective agent.
Uniqueness
The uniqueness of S-[2-(N7-Guanyl)ethyl]-N-acetyl-L-cysteine lies in its dual functionality, combining the properties of cysteine and guanine derivatives. This allows it to participate in a broader range of biochemical reactions and therapeutic applications.
Properties
Molecular Formula |
C12H16N6O4S |
|---|---|
Molecular Weight |
340.36 g/mol |
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H16N6O4S/c1-8-11(9(2)22-16-8)23(20,21)18-5-3-4-10(18)12(19)15-17-6-13-14-7-17/h6-7,10H,3-5H2,1-2H3,(H,15,19) |
InChI Key |
SZARIWCKLWQSSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)NN3C=NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















